molecular formula C19H15Cl2NO4 B6041280 5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide

5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide

Cat. No. B6041280
M. Wt: 392.2 g/mol
InChI Key: ZLVSNHUBMKZNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide, commonly known as DOEF, is a chemical compound that has gained significant attention in the field of scientific research. DOEF belongs to the class of furan-based compounds and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of DOEF is not fully understood. However, studies have suggested that DOEF exerts its anticancer activity by inducing apoptosis in cancer cells. DOEF has also been found to inhibit the activity of various enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
DOEF has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DOEF exhibits significant cytotoxicity against various cancer cell lines. DOEF has also been found to exhibit anti-inflammatory activity by inhibiting the production of various inflammatory cytokines. In vivo studies have shown that DOEF exhibits significant herbicidal activity against various weed species.

Advantages and Limitations for Lab Experiments

DOEF has several advantages for use in lab experiments. DOEF is readily available and can be synthesized using relatively simple methods. DOEF exhibits significant activity against various cancer cell lines and has been found to exhibit herbicidal activity against various weed species. However, DOEF also has some limitations. DOEF has not been extensively studied in vivo, and its toxicity profile is not fully understood. Further studies are needed to determine the safety and efficacy of DOEF for use in various applications.

Future Directions

There are many future directions for the study of DOEF. Further studies are needed to determine the safety and efficacy of DOEF in vivo. Studies are also needed to determine the potential use of DOEF as a treatment for various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to determine the potential use of DOEF as a herbicide and growth regulator for crops. Additionally, studies are needed to determine the potential use of DOEF as a water treatment agent.

Synthesis Methods

DOEF can be synthesized using various methods, including the reaction of 3,4-dichlorophenylamine with 2,5-dimethoxybenzaldehyde in the presence of furfurylamine and acetic acid. The reaction takes place under reflux conditions and yields DOEF as a white solid with a melting point of 207-209°C.

Scientific Research Applications

DOEF has been studied for its potential applications in various fields of scientific research. In the field of medicine, DOEF has been found to exhibit significant anticancer activity against various cancer cell lines. DOEF has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
In the field of agriculture, DOEF has been studied for its potential use as a herbicide and as a growth regulator for crops. DOEF has been found to exhibit significant herbicidal activity against various weed species and has also been found to enhance the growth of crops such as maize and wheat.
In the field of environmental science, DOEF has been studied for its potential use as a water treatment agent. DOEF has been found to exhibit significant adsorption capacity for various pollutants such as heavy metals and organic compounds.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO4/c1-24-12-4-6-17(25-2)15(10-12)22-19(23)18-8-7-16(26-18)11-3-5-13(20)14(21)9-11/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVSNHUBMKZNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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